molecular formula C9H16O B13276778 1,3-Dimethylcyclohexane-1-carbaldehyde

1,3-Dimethylcyclohexane-1-carbaldehyde

Cat. No.: B13276778
M. Wt: 140.22 g/mol
InChI Key: MUOZAXXSPRDWFY-UHFFFAOYSA-N
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Description

1,3-Dimethylcyclohexane-1-carbaldehyde is an organic compound with the molecular formula C9H16O It is a derivative of cyclohexane, where two methyl groups are attached to the first and third carbon atoms, and an aldehyde group is attached to the first carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dimethylcyclohexane-1-carbaldehyde can be synthesized through several methods. One common approach involves the alkylation of cyclohexanone followed by oxidation. The process typically involves the following steps:

    Alkylation: Cyclohexanone is reacted with methyl iodide in the presence of a strong base such as sodium hydride to introduce the methyl groups at the desired positions.

    Oxidation: The resulting 1,3-dimethylcyclohexane is then oxidized using an oxidizing agent like pyridinium chlorochromate (PCC) to form the aldehyde group at the first carbon atom.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethylcyclohexane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be further oxidized to form a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The methyl groups can undergo substitution reactions with halogens or other electrophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogens (e.g., chlorine, bromine), electrophiles

Major Products

    Oxidation: 1,3-Dimethylcyclohexane-1-carboxylic acid

    Reduction: 1,3-Dimethylcyclohexane-1-methanol

    Substitution: Various substituted derivatives depending on the electrophile used

Scientific Research Applications

1,3-Dimethylcyclohexane-1-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes.

    Medicine: It may serve as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the production of fragrances and flavoring agents due to its aldehyde functional group.

Mechanism of Action

The mechanism of action of 1,3-dimethylcyclohexane-1-carbaldehyde involves its reactivity as an aldehyde. The aldehyde group can undergo nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reactions and applications of the compound.

Comparison with Similar Compounds

1,3-Dimethylcyclohexane-1-carbaldehyde can be compared with other similar compounds such as:

    Cyclohexanecarbaldehyde: Lacks the methyl groups, making it less sterically hindered.

    1,2-Dimethylcyclohexane-1-carbaldehyde: Methyl groups are positioned differently, affecting its reactivity and stability.

    1,3-Dimethylcyclohexane-2-carbaldehyde: The aldehyde group is on a different carbon, leading to different chemical properties.

Properties

Molecular Formula

C9H16O

Molecular Weight

140.22 g/mol

IUPAC Name

1,3-dimethylcyclohexane-1-carbaldehyde

InChI

InChI=1S/C9H16O/c1-8-4-3-5-9(2,6-8)7-10/h7-8H,3-6H2,1-2H3

InChI Key

MUOZAXXSPRDWFY-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(C1)(C)C=O

Origin of Product

United States

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